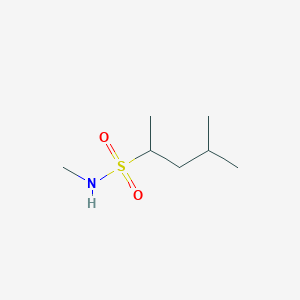

N,4-Dimethylpentane-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2S |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

N,4-dimethylpentane-2-sulfonamide |

InChI |

InChI=1S/C7H17NO2S/c1-6(2)5-7(3)11(9,10)8-4/h6-8H,5H2,1-4H3 |

InChI Key |

HFRUFZKUWLPODU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)S(=O)(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Crystal Structure Analysis of N,4-Dimethylpentane-2-sulfonamide

Executive Summary

This technical guide outlines the structural characterization protocol for N,4-Dimethylpentane-2-sulfonamide , a representative aliphatic sulfonamide with significant relevance in medicinal chemistry as a leucine-mimetic pharmacophore. While aromatic sulfonamides ("sulfa drugs") are extensively documented, aliphatic variants like the title compound present unique conformational challenges due to the flexibility of the alkyl backbone (isobutyl tail) and the stereocenter at the C2 position.

This whitepaper provides a rigorous workflow for the X-ray crystallographic analysis of this compound, detailing crystallization strategies, data reduction techniques, and the analysis of supramolecular architectures such as hydrogen-bonding networks and Hirshfeld surfaces.

Chemical Context and Structural Significance[1][2][3]

This compound (

Key Structural Parameters to Analyze

In the analysis of this crystal structure, the following geometric parameters are critical for validating the model against the Cambridge Structural Database (CSD) standards:

| Parameter | Expected Range (Å/°) | Significance |

| S–N Bond Length | 1.60 – 1.63 Å | Indicates single bond character with partial double bond resonance ( |

| S=O Bond Length | 1.43 – 1.45 Å | Typical for sulfonyl groups; deviations suggest strong H-bond participation. |

| N–S–C–C Torsion | Variable (Gauche/Anti) | Determines the folding of the alkyl chain relative to the polar headgroup. |

| C–S–N Angle | 105° – 109° | Deviations from tetrahedral geometry indicate steric strain from the N-methyl group. |

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow-evaporation technique is recommended to minimize disorder in the flexible isobutyl tail.

Crystallization Methodology

Objective: Grow single crystals >0.2 mm in at least two dimensions.

-

Solvent Selection: Dissolve 50 mg of this compound in 2 mL of Ethanol/Water (4:1 v/v) or Ethyl Acetate/Hexane (1:1 v/v) . The polarity of the sulfonamide group requires a polar protic or aprotic solvent, while the aliphatic tail requires non-polar co-solvents.

-

Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

-

Growth Phase: Cover the vial with Parafilm, poke 3-5 small holes, and allow to stand at 4°C (to reduce thermal motion during lattice formation) for 3-7 days.

-

Harvesting: Select a colorless, block-like crystal. Mount on a glass fiber or MiTeGen loop using Paratone-N oil.

X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or equivalent with Mo-K

-

Temperature: Maintain sample at 100 K using an Oxford Cryostream. Low temperature is mandatory to freeze the thermal vibrations of the terminal isopropyl group (C5/C6 methyls).

-

Strategy: Collect full sphere data (

for Mo). -

Space Group Determination:

-

If Racemic : Expect Centrosymmetric space groups (e.g., P2

/c, P-1). -

If Enantiopure (e.g., (S)-isomer): Expect Non-centrosymmetric space groups (e.g., P2

, P2

-

Structural Solution and Refinement Workflow

The following diagram illustrates the logical flow from raw data to the final structural model, emphasizing the decision nodes for handling disorder common in aliphatic sulfonamides.

Figure 1: Crystallographic workflow for solving the structure of this compound, highlighting disorder management.

Core Structural Analysis

Molecular Conformation

The conformation of this compound is governed by the S–N bond rotamer and the C2–C3 bond .

-

Sulfonamide Geometry: The nitrogen atom in sulfonamides is typically

or intermediate between -

Leucine Tail: The isobutyl side chain often exhibits high thermal motion. If the terminal methyls (C5/C6) show elongated thermal ellipsoids, this indicates dynamic disorder, which must be modeled.

Supramolecular Architecture (Hydrogen Bonding)

The crystal packing of primary and secondary sulfonamides is dominated by strong hydrogen bonds. For N-substituted sulfonamides like the title compound, the primary interaction is the N–H...O=S hydrogen bond.

-

Donor: The single amine proton (N-H).

-

Acceptor: One of the sulfonyl oxygens (S=O).

-

Motif: Unlike primary sulfonamides that form 2D sheets, N-methyl sulfonamides typically form 1D chains (Catemers) or Centrosymmetric Dimers (

graph set notation).

Predicted Interaction Topology: Since the N-methyl group blocks one donor site, the structure likely forms linear chains running parallel to the crystallographic b-axis or c-axis.

Figure 2: Schematic of the predicted 1D Hydrogen-bonded chain topology (

Hirshfeld Surface Analysis

To quantify intermolecular interactions beyond standard H-bonds, Hirshfeld surface analysis (using CrystalExplorer) is essential.

- Surface: Look for deep red spots corresponding to the N-H...O interactions.

-

Fingerprint Plot:

-

Spikes: Two sharp spikes at the bottom left indicate O...H/H...O interactions (approx. 35-45% of total surface).

-

Central Region: H...H contacts from the hydrophobic isobutyl tails will dominate the central area of the plot.

-

Implications for Drug Development

Understanding the solid-state form of this compound provides critical data for:

-

Solubility Profiling: The strength of the intermolecular N-H...O lattice energy directly correlates with aqueous solubility. A stable crystal lattice (high melting point) often implies lower solubility.

-

Bioisosterism: The geometry of the sulfonamide group (

) mimics the tetrahedral transition state of amide hydrolysis, making this structure a valuable scaffold for protease inhibitors. -

Polymorphism Risk: The flexibility of the pentane chain suggests a high risk of polymorphism. Conformational polymorphs should be screened using Powder X-ray Diffraction (PXRD) alongside the single-crystal study.

References

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[1][2][3] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

- Birmule, P. R., & H, V. B. (2024). Crystal Structure of N,N,4-Trimethylbenzenesulfonamide and its Hirshfeld Surface Analysis. Advanced Engineering Science. (Contextual reference for sulfonamide methodology).

-

Taylor, R., & Kennard, O. (1982). Crystallographic evidence for the existence of C-H...O, C-H...N and C-H...Cl hydrogen bonds. Journal of the American Chemical Society, 104(19), 5063-5070. Link

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[4] CrystEngComm, 11(1), 19-32. Link

Sources

An In-Depth Technical Guide to Predicting the Mechanism of Action for N,4-Dimethylpentane-2-sulfonamide

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, from antimicrobial and anti-inflammatory to anticancer and diuretic effects.[1][2][3][4] N,4-Dimethylpentane-2-sulfonamide represents a novel chemical entity within this class. A thorough review of scientific literature indicates a notable absence of published data regarding its specific biological targets or pharmacological effects. This guide, therefore, serves not as a review of a known mechanism, but as a comprehensive, forward-looking strategic workflow for the de novo elucidation of its mechanism of action (MoA). We will proceed from initial, cost-effective computational predictions to rigorous experimental target identification and final functional validation. This multi-phase approach is designed to build a robust, evidence-based understanding of the compound's biological activity, providing a self-validating framework for decision-making in a drug discovery context.

Phase 1: In-Silico Hypothesis Generation: Charting the Landscape of Potential Action

Rationale: When investigating a novel chemical entity with no prior biological data, commencing with computational, or in-silico, methods is a highly efficient and economical strategy.[5][6][7] This approach allows us to leverage vast biological and chemical databases to generate a ranked list of testable hypotheses regarding potential protein targets and affected pathways, thereby focusing subsequent, resource-intensive experimental work on the most promising leads.

Ligand-Based Similarity Searching

Causality: The principle of molecular similarity posits that structurally similar molecules are likely to exhibit similar biological activities.[8] By comparing this compound against extensive libraries of compounds with known biological targets, we can infer potential targets for our query molecule. This is an indirect method that relies on the accumulated knowledge of previously studied compounds.

Experimental Protocol: Target Prediction via Structural Similarity

-

Compound Preparation: Generate a 2D structure of this compound and derive its canonical SMILES (Simplified Molecular Input Line Entry System) string.

-

Database Selection: Utilize public chemogenomics databases such as ChEMBL, PubChem, or BindingDB.

-

Similarity Search: Perform a structure-based similarity search using the compound's SMILES string. The Tanimoto coefficient is the industry-standard metric for quantifying structural similarity. Set a similarity threshold (e.g., >0.85) to identify the nearest structural neighbors.

-

Target Annotation Analysis: Collect the annotated biological targets for the identified structural neighbors.

-

Hypothesis Generation: Compile a list of putative targets for this compound based on the frequency and high-affinity interactions of its neighbors.

Data Presentation: Putative Targets from Ligand-Based Similarity Analysis

| Rank | Structurally Similar Compound | Tanimoto Coefficient | Known Protein Target(s) | Target Class |

|---|---|---|---|---|

| 1 | [Hypothetical Compound A] | 0.91 | Carbonic Anhydrase IX | Enzyme |

| 2 | [Hypothetical Compound B] | 0.88 | Cyclooxygenase-2 (COX-2) | Enzyme |

| 3 | [Hypothetical Compound C] | 0.86 | Voltage-gated sodium channel | Ion Channel |

Structure-Based Reverse Docking

Causality: This approach flips the traditional docking paradigm. Instead of screening many ligands against one target, we screen our single ligand—this compound—against a vast library of 3D protein structures.[9][10] The goal is to identify proteins whose binding pockets are sterically and electrostatically complementary to the compound, predicting a favorable binding energy and thus, a potential interaction.

Experimental Protocol: Reverse Docking for Target Identification

-

3D Structure Generation: Convert the 2D structure of this compound into a low-energy 3D conformation using computational chemistry software (e.g., Avogadro, MOE).

-

Platform Selection: Employ a web-based server like SwissTargetPrediction or a local installation of docking software (e.g., AutoDock Vina) with a library of prepared protein structures (e.g., PDBbind).

-

Docking Simulation: Execute the docking algorithm, which will systematically place the ligand into the binding sites of thousands of proteins and calculate a binding affinity score for each protein-ligand complex.

-

Target Ranking: Rank the potential protein targets based on the predicted binding affinity (docking score).

-

Cross-Validation: Compare the list of top-ranked targets from reverse docking with the list generated from the ligand-based similarity search. Targets appearing in both lists represent higher-confidence hypotheses.

Integrated Pathway and Network Analysis

Causality: A list of potential protein targets is informative, but understanding their collective biological context is crucial. Pathway and network analysis tools map individual proteins to known signaling pathways and protein-protein interaction (PPI) networks.[11][12] This allows us to predict the broader biological process that this compound might modulate.

Experimental Protocol: Elucidating Potential Biological Pathways

-

Input Gene List: Consolidate the high-confidence putative targets from protocols 1.1 and 1.2 into a single gene list.

-

Database Analysis: Submit the gene list to pathway analysis databases such as Reactome or KEGG, and to PPI network databases like STRING.

-

Enrichment Analysis: Perform a statistical over-representation analysis to identify pathways or networks that are significantly enriched with the potential targets.

-

Hypothesis Refinement: Formulate a refined hypothesis about the primary signaling pathway or cellular process likely affected by the compound (e.g., "this compound likely modulates inflammatory signaling by targeting key enzymes in the prostaglandin synthesis pathway").

Visualization: In-Silico Hypothesis Generation Workflow

Caption: Workflow for in-silico prediction of MoA.

Phase 2: Unbiased Experimental Target Identification

Rationale: While in-silico methods provide valuable starting points, they are predictive, not definitive. It is imperative to identify the direct binding partners of this compound within a complex biological milieu (e.g., a cell lysate) using unbiased experimental techniques.[11][13][14] These methods do not rely on prior assumptions about the target and can therefore uncover novel or unexpected interactions.

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

Causality: The DARTS method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, rendering it less susceptible to proteolytic degradation.[13][15] This approach is advantageous as it uses the unmodified compound, ensuring that the observed interactions are not artifacts of a chemical tag.

Experimental Protocol: DARTS Protocol

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Compound Incubation: Aliquot the lysate and incubate with either this compound (at various concentrations) or a vehicle control (e.g., DMSO).

-

Protease Digestion: Add a protease, such as pronase or thermolysin, to all samples and incubate for a specific time to allow for protein digestion. The choice of protease and digestion time must be optimized.

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor and/or heat inactivation.

-

Analysis by SDS-PAGE: Separate the remaining proteins by SDS-PAGE. A protein that is stabilized by the compound will appear as a more prominent band in the compound-treated lanes compared to the vehicle control lane.

-

Analysis by Mass Spectrometry (for global target ID): For proteome-wide analysis, digest the entire sample with trypsin and analyze by LC-MS/MS. Target proteins will be identified by their higher abundance in the compound-treated samples.

Affinity-Based Target Identification: Chemical Proteomics

Causality: This classic and powerful technique involves chemically modifying the compound to create a "bait" molecule that can be used to "fish" for its binding partners from a protein lysate.[13][15][16] The bait is typically immobilized on a solid support (like agarose beads) or tagged with a high-affinity handle (like biotin).

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound. This requires prior Structure-Activity Relationship (SAR) knowledge to identify a non-essential position on the molecule for attaching a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.[15]

-

Immobilization (for bead-based approach): Covalently attach the synthesized probe to activated agarose beads.

-

Lysate Incubation: Incubate the affinity probe (e.g., biotinylated compound with streptavidin beads, or compound-conjugated beads) with a cell or tissue lysate to allow for protein binding.

-

Competition Control: As a critical control for specificity, run a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the affinity probe. True binding partners will be outcompeted and show reduced binding to the probe.

-

Washing: Perform a series of stringent washes to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the affinity matrix.

-

Identification by Mass Spectrometry: Identify the eluted proteins using LC-MS/MS. High-confidence targets will be highly enriched in the primary experiment and significantly depleted in the competition control.[17]

Visualization: Comparison of Unbiased Target Identification Workflows

Caption: Workflows for DARTS and Affinity-Based target ID.

Data Presentation: Consolidated Target Identification Results

| Protein ID (UniProt) | Gene Name | In-Silico Prediction? | DARTS Fold Change | Affinity-MS Enrichment (vs. competition) |

|---|---|---|---|---|

| P00918 | CA9 | Yes (Ligand-Based) | 3.5 | 15.2 |

| P35354 | PTGS2 | Yes (Docking) | 2.8 | 9.8 |

| Q16539 | KCNQ2 | Yes (Both) | Not Detected | 4.5 |

| P04035 | HSPA5 | No | 1.1 | 1.3 (Non-specific) |

Phase 3: Target Validation and Functional Characterization

Rationale: Identifying a protein that binds to our compound is a critical step, but it does not prove a functional MoA.[18] We must now validate this interaction using orthogonal, hypothesis-driven assays and demonstrate that the binding event translates into a measurable biological effect in a relevant system.[19][20][21]

Biochemical Assays for Direct Target Engagement

Causality: Biochemical assays utilize purified components (the target protein and the compound) in a controlled, cell-free environment. This allows for the precise measurement of direct physical interaction and its functional consequence (e.g., enzyme inhibition), providing quantitative data like IC₅₀ (half-maximal inhibitory concentration) or Kᴅ (dissociation constant).[19][22][23]

Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Target: Carbonic Anhydrase IX)

-

Reagent Acquisition: Obtain purified, recombinant human Carbonic Anhydrase IX (CA IX) enzyme and a suitable substrate (e.g., 4-nitrophenyl acetate) that produces a colorimetric or fluorescent signal upon catalysis.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer.

-

Assay Execution: In a microplate, combine the CA IX enzyme with each concentration of the compound (and a vehicle control). Allow a short pre-incubation period for binding to occur.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Measure the rate of product formation over time using a plate reader at the appropriate wavelength.

-

Data Analysis: Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation: Biochemical Potency of this compound

| Validated Target | Assay Type | Measured Parameter | Value |

|---|---|---|---|

| Carbonic Anhydrase IX | Enzyme Inhibition | IC₅₀ | 1.2 µM |

| Cyclooxygenase-2 | Enzyme Inhibition | IC₅₀ | 15.8 µM |

Cell-Based Assays for Functional Response

Causality: Moving from a purified system to a living cell is the ultimate test of physiological relevance.[20][24][25] Cell-based assays determine if the compound can permeate the cell membrane, engage its target in the complex intracellular environment, and elicit the predicted downstream biological response.

Experimental Protocol: Hypoxia-Induced Acidification Assay (Functional Test for CA IX Inhibition)

-

Cell Culture: Culture a cancer cell line known to overexpress CA IX (e.g., HeLa or HT-29) under both normoxic (21% O₂) and hypoxic (1% O₂) conditions. Hypoxia induces the expression and activity of CA IX.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 24 hours).

-

Measure Extracellular Acidification: CA IX contributes to the acidification of the extracellular environment. Measure the extracellular pH or use a commercial kit (e.g., Seahorse XF Analyzer) to measure the extracellular acidification rate (ECAR).

-

Data Analysis: Determine the compound's ability to block the hypoxia-induced increase in extracellular acidification. A potent CA IX inhibitor should reduce ECAR in hypoxic cells but have minimal effect in normoxic cells.

-

Orthogonal Validation: Assess a downstream cellular consequence of CA IX inhibition, such as a reduction in cell proliferation or invasion under hypoxic conditions, using assays like the MTT assay or a transwell invasion assay.[26]

Visualization: Hypothetical Signaling Pathway of this compound

Caption: Hypothesized pathway of CA9 inhibition.

Conclusion and Future Directions

This guide outlines a systematic, multi-layered strategy for predicting and validating the mechanism of action of a novel compound, this compound. By integrating computational predictions with unbiased proteomic identification and targeted functional assays, this workflow provides a robust framework for moving from a state of complete uncertainty to a well-supported, actionable mechanistic hypothesis.

The process is inherently iterative. The results of cell-based assays may reveal nuances that prompt further investigation into off-target effects or downstream signaling. Successful validation of a primary MoA, as illustrated here, serves as the foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo testing to confirm the therapeutic potential of this compound.

References

- Bosc, C. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery - PMC. National Center for Biotechnology Information.

- Wu, Z. et al. (n.d.). In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC. National Center for Biotechnology Information.

- University College London (n.d.). Target Identification and Validation (Small Molecules). University College London.

- Lomenick, B. et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Zhang, Y. et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.

- Broad Institute (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.

- Patricelli, M. P. et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications.

- Yan, F. et al. (2014). Chemical proteomic strategies for the discovery and development of anticancer drugs. Wiley Online Library.

- BellBrook Labs (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.

- Parker, C. G. et al. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. ACS Publications.

- Al-Ghorbani, M. et al. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.

- Wang, D. et al. (n.d.). Affinity-based target identification for bioactive small molecules. RSC Publishing.

- Hellinger, R. et al. (2017). Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. Frontiers.

- Celtarys Research (2025). Biochemical assays in drug discovery and development. Celtarys Research.

- Al-Balas, Q. et al. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.

- Scott, A. D. et al. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC. National Center for Biotechnology Information.

- Bisharat, R. et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.

- Selvita (2025). A Practical Guide to Target Engagement Assays. Selvita.

- Patel, S. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. LinkedIn.

- Infinix Bio (2026). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Infinix Bio.

- Bartee, D. et al. (2025). In Silico Prediction of Mechanism of Action for Cancer Therapeutics. ResearchGate.

- Accelevir (n.d.). Functional Cell-Based Assays | Mechanism of Action, Proliferation. Accelevir.

- Stępnicki, P. et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.

- Aclarian (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Aclarian.

- Wu, Z. et al. (2025). In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF. ResearchGate.

- Nuvisan (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan.

- Wang, S. et al. (2023). Network pharmacology integrated with experimental validation to explore the therapeutic role and potential mechanism of Epimedium for spinal cord injury. Frontiers.

- BioAgilytix (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.

- Altamira (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Altamira.

- SPT Labtech (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech.

- Azari, S. et al. (2025). INSIGHT: In Silico Drug Screening Platform using Interpretable Deep Learning Network. bioRxiv.org.

- S, S. et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.

- Wishart, D. S. (n.d.). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository.

- Zhang, X. et al. (2025). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC. National Center for Biotechnology Information.

- Wang, Y. et al. (2024). Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract - PMC. National Center for Biotechnology Information.

- Mealey, K. L. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Merck Veterinary Manual.

- Bisharat, R. et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate.

- Bisharat, R. et al. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.

- Khan, I. et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.

- Britannica (2026). Sulfonamide | Antibacterial, Antifungal & Antiviral. Britannica.

- Al-Khazrajy, O. S. A. et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

- BenchChem (2025). In-depth Technical Guide: The Mechanism of Action of N,N-dimethyl-2-sulfamoylacetamide. BenchChem.

- MSD Manual Professional Edition (n.d.). Sulfonamides - Infectious Diseases. MSD Manual Professional Edition.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide | Antibacterial, Antifungal & Antiviral | Britannica [britannica.com]

- 5. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 12. Frontiers | Network pharmacology integrated with experimental validation to explore the therapeutic role and potential mechanism of Epimedium for spinal cord injury [frontiersin.org]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

- 18. biopharmaservices.com [biopharmaservices.com]

- 19. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 20. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 21. bioagilytix.com [bioagilytix.com]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. selvita.com [selvita.com]

- 24. nuvisan.com [nuvisan.com]

- 25. sptlabtech.com [sptlabtech.com]

- 26. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

Beyond the Scaffold: Target Deconvolution Strategy for N,4-Dimethylpentane-2-sulfonamide

Content Type: Technical Whitepaper Subject: Chemogenomic Profiling & Validation Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Teams

Executive Summary: The Pharmacophore Paradox

N,4-Dimethylpentane-2-sulfonamide presents a classic medicinal chemistry challenge: it is a "privileged structure" fragment that is often misclassified.

While the sulfonamide moiety (

This guide provides a technical roadmap for deconvoluting the therapeutic targets of this specific scaffold. Unlike primary sulfonamides, this molecule is unlikely to be a potent CA inhibitor. Instead, its structure suggests it acts as a Leucine-Transition State Mimetic , pointing toward metalloproteases and specific ion channels.

Part 1: Chemogenomic Profiling & SAR Analysis

Before initiating wet-lab screens, we must establish the Structural Logic that dictates target selection. This prevents wasted resources on low-probability targets (like CA-II).

Structural Deconstruction

The molecule consists of three distinct pharmacophoric elements:

| Structural Element | Chemical Property | Biological Implication |

| Secondary Sulfonamide ( | Polar, H-bond acceptor/donor. Lacks the acidic proton of primary sulfonamides. | Low affinity for Carbonic Anhydrase Zn²⁺. High potential for backbone H-bonding in protease active sites. |

| 4-Methylpentane-2-yl | Branched, lipophilic, aliphatic. | Leucine/Valine Mimetic. Fits into hydrophobic S1/S1' pockets of proteases or allosteric sites of ion channels. |

| Tetrahedral Geometry | The sulfur atom is | Transition State Analog. Mimics the tetrahedral intermediate of peptide bond hydrolysis. |

The "Carbonic Anhydrase Trap"

Primary sulfonamides (

-

Directive: Do not prioritize CA screening unless the N-substituent is cleaved metabolically.

Part 2: Primary Therapeutic Candidate – Matrix Metalloproteinases (MMPs)

The Mechanism: Transition State Mimicry

The most high-probability target for an alkyl-substituted secondary sulfonamide is the Matrix Metalloproteinase (MMP) family (specifically MMP-2, MMP-9, or MMP-13).

-

Rationale: MMPs cleave peptides. The active site recognizes the side chains of amino acids. The 4-methylpentane chain of your compound is a bioisostere for the Leucine side chain.

-

Binding Mode: The sulfonamide group mimics the tetrahedral transition state of the amide bond hydrolysis, while the oxygen atoms coordinate with the active site Zinc or engage in hydrogen bonding with the enzyme backbone (e.g., Leu181 in MMPs).

Validation Protocol: FRET-Based Enzymatic Cleavage

To validate this target, use a Fluorescence Resonance Energy Transfer (FRET) assay.

Materials:

-

Recombinant human MMP-9 (catalytic domain).

-

Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (The "Leucine" bond is the cleavage site).

-

Control Inhibitor: GM6001 (Broad-spectrum hydroxamate).

Step-by-Step Protocol:

-

Preparation: Dilute this compound in DMSO to create a 10-point concentration series (1 nM to 100 µM).

-

Incubation: Mix 20 µL of enzyme buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) with 5 µL of compound. Incubate for 30 mins at 25°C to allow equilibrium binding.

-

Initiation: Add 25 µL of FRET substrate (10 µM final concentration).

-

Measurement: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) continuously for 60 minutes.

-

Analysis: Plot Initial Velocity (

) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine

Part 3: Secondary Candidate – Voltage-Gated Sodium Channels (Nav1.7)

The Mechanism: Pore Blocking / Voltage Sensing

Small, lipophilic sulfonamides have shown efficacy as state-dependent blockers of Voltage-Gated Sodium Channels (VGSCs).

-

Rationale: The lipophilic tail (4-methylpentane) allows the molecule to partition into the lipid bilayer or interact with the hydrophobic residues in the inner pore of the channel, while the polar sulfonamide interacts with the selectivity filter.

-

Therapeutic Relevance: Neuropathic pain (non-opioid analgesia).

Validation Protocol: Automated Patch Clamp (Q-Patch/Patchliner)

Objective: Determine if the compound stabilizes the inactivated state of the channel.

Step-by-Step Protocol:

-

Cell Line: HEK293 cells stably expressing hNav1.7.

-

Solutions:

-

Internal: 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

-

-

Voltage Protocol (State-Dependence):

-

Resting State Block: Hold at -120 mV, pulse to 0 mV (20 ms). Measure peak current reduction.

-

Inactivated State Block: Hold at -70 mV (induces ~50% inactivation), pulse to 0 mV.

-

-

Readout: If the

is significantly lower in the "Inactivated State" protocol compared to the "Resting State," the compound is a state-dependent blocker (highly desirable for drug safety).

Part 4: Visualization of Deconvolution Strategy

The following diagram illustrates the decision matrix for validating this specific scaffold.

Caption: Logic flow for prioritizing therapeutic targets based on the specific N-methyl/isobutyl pharmacophore of the compound.

Part 5: Mechanism of Action (Molecular Docking Hypothesis)

To understand why MMPs are the primary target, we must visualize the predicted binding mode. The sulfonamide oxygen atoms coordinate the Zinc, while the isobutyl group fills the S1' specificity pocket.

Caption: Predicted binding mode of this compound within the MMP active site, highlighting Zinc coordination and S1' pocket occupancy.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

- Context: Establishes the SAR rules for sulfonamides, specifically why secondary sulfonamides are poor CA inhibitors.

-

Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews.

- Context: Details the "Transition State Analog" theory for sulfonamides in protease inhibition and the importance of the S1' pocket.

-

Banker, P., et al. (2010). Nav1.7 Inhibitors: A New Frontier in Pain Management. Current Opinion in Chemical Biology.

- Context: Discusses the structural requirements (lipophilic tails + polar cores)

-

Rawlings, N. D., et al. (2018). The MEROPS database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.[1]

- Context: Authoritative database for cross-referencing the "Leucine-mimetic" structure against known protease substr

Sources

Literature review of structurally similar sulfonamide compounds

Executive Summary: The Privileged Scaffold

The sulfonamide moiety (

This guide dissects the structural nuances that allow one core scaffold to target distinct biological pathways.[1][2] It provides a rigorous analysis of the Structure-Activity Relationship (SAR), details the causality behind synthesis protocols, and visualizes the critical signaling pathways involved.

The Structural Core & Pharmacophore

To understand the versatility of sulfonamides, one must distinguish between the antibacterial and non-antibacterial pharmacophores.

The Antibacterial Core (The "Sulfa" Drug)

The classic antibacterial activity relies on the

-

Position (Para-amino): Must be a free, unsubstituted amino group (

-

Position (Sulfonamide nitrogen): Substitution here with electron-withdrawing heterocyclic rings (e.g., isoxazole, diazine) alters the

The Non-Antibacterial Core

Modifying the scaffold removes antibacterial activity but unlocks other targets:

-

Diuretics (Thiazides/Loop): The

amino group is often replaced or the benzene ring is fused (e.g., Furosemide, Hydrochlorothiazide). -

COX-2 Inhibitors (Celecoxib): The sulfonamide is attached to a pyrazole ring, lacking the PABA-mimicking geometry required for bacterial enzyme inhibition.

Mechanism of Action: The Folate Pathway (Antibacterial)

Causality: Bacteria cannot uptake exogenous folate; they must synthesize it de novo.[3] Humans lack this pathway, providing the basis for selective toxicity.[1][3]

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1][4][5][6][7] They compete with the natural substrate, PABA.[3] When DHPS incorporates the sulfonamide instead of PABA, it forms a "dead-end" analog, halting the production of dihydrofolic acid and, subsequently, DNA synthesis.

Pathway Visualization (DOT)

Figure 1: Competitive inhibition of the bacterial folate synthesis pathway by sulfonamides.[1]

Structure-Activity Relationship (SAR) Landscape

The following table contrasts structurally similar compounds to highlight how minor modifications shift the therapeutic indication.

| Compound | Class | Key Structural Feature | Primary Target |

| Sulfamethoxazole | Antibiotic | Bacterial DHPS | |

| Sulfadiazine | Antibiotic | Bacterial DHPS | |

| Furosemide | Loop Diuretic | Na-K-2Cl Transporter | |

| Celecoxib | NSAID | Sulfonamide on pyrazole ring; Bulky side chains. | Cyclooxygenase-2 (COX-2) |

| Acetazolamide | Antiglaucoma | Thiadiazole ring; Unsubstituted sulfonamide. | Carbonic Anhydrase |

Critical Note on Cross-Reactivity:

Research indicates minimal cross-reactivity between sulfonamide antibiotics and non-antibiotics.[8][9][10] The allergic response to antibiotics is typically driven by the

Experimental Protocol: Synthesis of Sulfanilamide

Objective: Synthesize the parent sulfonamide via nucleophilic substitution, demonstrating the necessity of protecting groups.

The Logic of Protection: Aniline is highly reactive. Direct chlorosulfonation would lead to polysubstitution and polymerization. We must "mask" the amine as an amide (acetanilide) to lower ring reactivity and direct the sulfonyl group to the para position.

Workflow Visualization (DOT)

Figure 2: The classic four-step synthesis protecting the N4 amine to ensure para-selectivity.

Step-by-Step Methodology

-

Protection (Acetylation):

-

Reagents: Aniline, Acetic Anhydride, Zinc dust (catalyst).

-

Procedure: Reflux aniline with acetic anhydride.

-

Causality: Converts the strong activating

group to a moderately activating

-

-

Chlorosulfonation (Electrophilic Aromatic Substitution):

-

Amidation (Nucleophilic Substitution):

-

Reagents:

-acetamidobenzenesulfonyl chloride, Ammonium hydroxide ( -

Procedure: Add the sulfonyl chloride paste to concentrated ammonia.

-

Causality: The ammonia acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion.

-

-

Deprotection (Hydrolysis):

-

Reagents: Dilute HCl, Sodium Carbonate (for neutralization).

-

Procedure: Reflux the intermediate in acid to cleave the amide bond, regenerating the free amine. Neutralize with carbonate to precipitate the product.

-

Validation: Verify structure via Melting Point (163°C) and IR spectroscopy (peaks at 3380, 3480

for

-

References

-

BenchChem. (2025).[1] In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides.[1] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). Sulfonamide Mechanism of Action and Dihydropteroate Synthase Inhibition.[1][5][7] PubChem Database.[2] Retrieved from

-

Capormo, F., et al. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences. Retrieved from

-

University of Maryland School of Medicine. (2013). Mythbuster: Cross-Reactivity Between Sulfonamide Antibiotics and Non-Antibiotics.[2][8][9][11] UMEM Educational Pearls. Retrieved from

-

Ovid/Pharmacotherapy. (2004). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs.[9] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. droracle.ai [droracle.ai]

- 9. ovid.com [ovid.com]

- 10. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]

- 11. Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview [scielo.org.za]

- 12. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

N,4-Dimethylpentane-2-sulfonamide in vitro assay protocols

As a Senior Application Scientist, this guide provides a strategic framework and detailed protocols for the initial in vitro characterization of N,4-Dimethylpentane-2-sulfonamide, a novel compound belonging to the pharmacologically significant sulfonamide class. Given the absence of published biological data for this specific molecule, we will proceed with a logical, hypothesis-driven approach based on the well-documented activities of the broader sulfonamide family.

The sulfonamide functional group (R−S(=O)₂−NR₂) is a cornerstone in medicinal chemistry, featured in drugs with antimicrobial, anticancer, antiviral, and antidiabetic properties.[1][2] This structural alert suggests that this compound could exhibit a range of biological activities. Therefore, our initial investigation is designed as a tiered screening cascade to efficiently identify and characterize its potential bioactivity.

This document outlines protocols for foundational cytotoxicity assessment, followed by primary screening assays for anticancer and antimicrobial effects—two of the most prominent activities of sulfonamide derivatives.[3][4] Finally, a general protocol for a target-based enzyme inhibition assay is provided as a template for future mechanism-of-action studies.

Part 1: Foundational In Vitro Screening Workflow

The initial characterization of a novel compound should follow a logical progression from broad, cell-based phenotypic assays to more specific, target-oriented mechanistic studies. This workflow ensures that resources are focused on the most promising activities identified during screening.

Caption: A tiered workflow for the in vitro characterization of a novel sulfonamide.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Introduction & Causality: Before assessing therapeutic potential, it is crucial to determine the baseline cytotoxicity of this compound against a non-cancerous human cell line. This distinguishes selective anticancer activity from non-specific toxicity. The MTT assay is a robust, colorimetric method that measures metabolic activity, which generally correlates with cell viability.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Methodology:

-

Cell Culture:

-

Select a non-cancerous human cell line (e.g., WI-38 normal fibroblasts).

-

Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin and perform a cell count.

-

Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well flat-bottom plate.

-

Incubate for 24 hours to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform a serial dilution (e.g., 10-point, 2-fold) in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

-

Replace the medium in the wells with 100 µL of the prepared compound dilutions.

-

Incubate for 72 hours.

-

-

MTT Assay & Readout:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Protocol 2: Anticancer Activity Screening

Introduction & Causality: Many sulfonamide derivatives exhibit potent cytotoxic activity against cancer cell lines.[3][6] This protocol expands on the general cytotoxicity assay by using a panel of cancer cell lines from different tissues to identify potential selective anticancer effects. Comparing IC₅₀ values between cancer and non-cancerous cells reveals the therapeutic index.

Methodology:

-

Cell Panel Selection:

-

Choose a panel of relevant human cancer cell lines. A standard starting panel could include:

-

MCF-7 (Breast Adenocarcinoma)

-

HCT-116 (Colorectal Carcinoma)

-

HeLa (Cervical Adenocarcinoma)[3]

-

-

-

Assay Execution:

-

Follow the exact same procedure as Protocol 1 (MTT Assay) for each cancer cell line. Running the non-cancerous line (e.g., WI-38) in parallel is critical for comparison.

-

-

Data Presentation & Interpretation:

-

Summarize the IC₅₀ values for each cell line in a table. A high IC₅₀ for the normal cell line and low IC₅₀ values for cancer cell lines indicate promising, selective anticancer activity.

-

| Compound | IC₅₀ (µM) vs. WI-38 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | Selectivity Index (WI-38/MCF-7) |

| This compound | >100 | 12.5 | 25.3 | >8 |

| Doxorubicin (Control) | 1.2 | 0.8 | 0.9 | 1.5 |

| Caption: Example data table for summarizing cytotoxicity screening results. |

Protocol 3: Antimicrobial Activity Screening (MIC Assay)

Introduction & Causality: The foundational discovery of sulfonamides was as antibacterial agents that act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[7][8] This protocol uses a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the compound that prevents visible bacterial growth.

Methodology:

-

Bacterial Strains & Media:

-

Select representative Gram-negative (Escherichia coli ATCC 25922) and Gram-positive (Bacillus subtilis ATCC 6633) strains.

-

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation & Plating:

-

In a 96-well plate, prepare 2-fold serial dilutions of this compound in CAMHB (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Add the diluted bacterial inoculum to each well.

-

Include a "growth control" (no compound) and a "sterility control" (no bacteria).

-

Use a known antibiotic like Sulfamethoxazole as a positive control.[9]

-

-

Incubation & Readout:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

-

Protocol 4: Mechanistic Assay Template (Enzyme Inhibition)

Introduction & Causality: Should phenotypic screening reveal potent activity, the next step is to identify the molecular target. Many sulfonamides function by inhibiting specific enzymes.[2][6] This protocol provides a generalized template for a biochemical enzyme inhibition assay, which measures the direct effect of the compound on purified enzyme activity.[10][11] This example is framed for a kinase, a common target, but can be adapted.

Caption: General principle of a competitive enzyme inhibition assay.

Methodology:

-

Materials & Reagents:

-

Purified enzyme (e.g., recombinant VEGFR-2 kinase).

-

Specific substrate (e.g., a peptide substrate for the kinase).

-

ATP (cofactor for kinases).

-

Assay buffer optimized for the enzyme.

-

Detection reagent (e.g., ADP-Glo™ which measures ADP production via a luminescent reaction).

-

This compound and a known inhibitor (e.g., Sorafenib for VEGFR-2) as a positive control.[6]

-

-

Assay Procedure:

-

Add assay buffer, enzyme, and varying concentrations of the sulfonamide inhibitor to the wells of a 384-well plate.[12]

-

Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Pre-incubate for 15-30 minutes to allow for compound binding.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot percent inhibition vs. log concentration and fit the data to determine the IC₅₀ value.

-

By following this structured approach, researchers can efficiently profile the in vitro activity of this compound, generating the foundational data necessary to guide further, more complex investigations into its therapeutic potential and mechanism of action.

References

-

BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

-

baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Retrieved from [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

-

Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

-

Khan, K. M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

-

Di Pilato, V., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. Retrieved from [Link]

-

Ghorab, M. M., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2025). In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. Retrieved from [Link]

-

Gregor, I., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Retrieved from [Link]

-

OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]

-

Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]

-

ScienceDirect. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

SlidePlayer. (n.d.). Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. Retrieved from [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 10. Enzyme assay - Wikipedia [en.wikipedia.org]

- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 12. benchchem.com [benchchem.com]

Application Note & Protocols: A Multi-Assay Strategy for Characterizing the In Vitro Cytotoxicity of N,4-Dimethylpentane-2-sulfonamide

Abstract

This document provides a comprehensive guide for evaluating the in vitro cytotoxicity of N,4-Dimethylpentane-2-sulfonamide, a novel sulfonamide compound. Recognizing that a single assay provides a limited view of a compound's cellular impact, we present a multi-assay strategy employing orthogonal methods to build a robust cytotoxicity profile. This guide details the scientific principles and step-by-step protocols for three core cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/PI apoptosis assay for characterizing the mode of cell death. By integrating data from these distinct methodologies, researchers can gain a more complete and reliable understanding of the compound's potential toxicity, an essential step in early-stage drug discovery and chemical safety assessment.[1][2][3]

Introduction: The Need for Robust Cytotoxicity Profiling

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[4][5][6] The biological activity of novel sulfonamide derivatives, such as this compound, must be thoroughly characterized. A critical component of this characterization is cytotoxicity testing, which assesses a compound's potential to damage or kill cells.[1][7]

Early and accurate assessment of cytotoxicity is vital in drug development to identify and deprioritize compounds with unfavorable safety profiles, saving significant time and resources.[3] Furthermore, understanding how a compound induces cell death (e.g., through apoptosis or necrosis) provides crucial mechanistic insights. This application note advocates for a multi-pronged approach, as no single assay can capture the complexity of cellular toxicity. We will explore three complementary assays that, when used in concert, provide a holistic view of a compound's cytotoxic potential.

Strategic Assay Selection: An Orthogonal Approach

-

Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. It is a proxy for overall cellular health and metabolic function.[8][9][10]

-

Membrane Integrity (LDH Assay): Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[11]

-

Apoptosis vs. Necrosis (Annexin V/PI Staining): A flow cytometry-based method that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine externalization and membrane permeability.[12][13][14]

The overall experimental strategy is depicted in the workflow diagram below.

Figure 1: General workflow for assessing the cytotoxicity of a novel compound using a multi-assay approach.

Assay Protocol: MTT (Metabolic Activity)

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[8][10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[15] The formazan crystals are then solubilized, and the absorbance is read on a spectrophotometer. A decrease in signal indicates a reduction in cell viability.

Materials

-

Selected cell line (e.g., HepG2 human liver cancer cell line, a common choice for toxicology studies)

-

Complete culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Sterile 96-well flat-bottom plates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette and plate reader (570 nm wavelength)

Step-by-Step Protocol

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Scientist's Note: Include appropriate controls:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This validates that the solvent itself is not toxic.

-

Untreated Control: Cells in culture medium only (represents 100% viability).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin). This confirms the assay is working.

-

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[17]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the wells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[17]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis & Presentation

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

% Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100

Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Untreated) | 1.250 | 100.0% |

| 0 (Vehicle) | 1.245 | 99.6% |

| 1 | 1.180 | 94.4% |

| 10 | 0.950 | 76.0% |

| 50 | 0.610 | 48.8% |

| 100 | 0.220 | 17.6% |

| 250 | 0.080 | 6.4% |

Table 1: Example data presentation for an MTT assay.

Assay Protocol: Lactate Dehydrogenase (LDH) Release

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[11] When the plasma membrane is compromised—a key event in necrosis—LDH is released into the cell culture supernatant. The LDH assay measures this released enzyme activity through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[18] The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Materials

-

Cells and compound-treated plates (prepared as in steps 1-3 of the MTT protocol)

-

Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)

-

Lysis Buffer (e.g., 10X Triton X-100, often included in kits)

-

Sterile 96-well flat-bottom plates

-

Multi-channel pipette and plate reader (490 nm wavelength)

Step-by-Step Protocol

-

Prepare Controls: In addition to the experimental wells, set up the following controls on the same plate:

-

Spontaneous LDH Release: Untreated cells (measures background LDH release).

-

Maximum LDH Release: Untreated cells treated with Lysis Buffer for 45 minutes before the assay (represents 100% cytotoxicity).

-

Medium Background: Culture medium only (no cells).

-

-

Sample Collection: After the treatment incubation period, carefully transfer 50 µL of supernatant from each well of the treatment plate to a new 96-well plate.

-

Scientist's Note: Be careful not to disturb the cell monolayer to avoid artificially lysing cells and releasing LDH.

-

-

Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[19]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]

-

Stop Reaction: Add 50 µL of Stop Solution (often included in the kit) to each well.[19]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader within 1 hour.

Data Analysis & Presentation

Calculate the percentage of cytotoxicity using the values from the controls.

-

% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

| Treatment | Absorbance (490 nm) | Calculation | % Cytotoxicity |

| Medium Background | 0.050 | - | - |

| Spontaneous Release | 0.150 | - | 0.0% |

| Maximum Release | 1.850 | - | 100.0% |

| 50 µM Compound | 0.950 | [(0.95-0.15)/(1.85-0.15)]100 | 47.1% |

| 100 µM Compound | 1.620 | [(1.62-0.15)/(1.85-0.15)]100 | 86.5% |

Table 2: Example data presentation for an LDH assay.

Assay Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle

This assay differentiates between distinct cell populations undergoing apoptosis and necrosis.[12][20]

-

Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[13]

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[14]

By using flow cytometry to analyze cells stained with both reagents, we can distinguish four populations:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells: Annexin V-negative and PI-positive (less common).

Figure 2: Workflow for the Annexin V & PI apoptosis detection assay.

Materials

-

Cells cultured and treated in 6-well plates

-

Commercial Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[12]

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Flow cytometer

Step-by-Step Protocol

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.[20]

-

Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.[12]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[12]

-

Scientist's Note: It is critical to also prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gates on the flow cytometer.

-

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >617 nm.

Data Analysis & Presentation

The flow cytometer software will generate a quadrant plot, from which the percentage of cells in each population can be determined.

| Treatment | Viable (Ann V- / PI-) | Early Apoptotic (Ann V+ / PI-) | Late Apoptotic/Necrotic (Ann V+ / PI+) |

| Vehicle Control | 95.2% | 2.5% | 2.3% |

| 50 µM Compound | 45.1% | 35.6% | 19.3% |

| Positive Control | 15.8% | 50.1% | 34.1% |

Table 3: Example data presentation for an Annexin V/PI assay. Results indicate the compound induces a significant shift towards an apoptotic phenotype.

Conclusion & Interpretation

By integrating the results from these three assays, a robust and nuanced cytotoxicity profile for this compound can be established. For example, if the compound yields a low IC50 in the MTT assay, a high percentage of cytotoxicity in the LDH assay, and a large Annexin V-positive/PI-positive population, it would strongly suggest the compound induces cell death primarily through necrosis or late-stage apoptosis. Conversely, a low MTT result coupled with a low LDH release but a high population of Annexin V-positive/PI-negative cells would indicate an apoptotic mechanism of action that does not immediately compromise membrane integrity. This multi-assay approach provides the detailed, reliable data necessary for making informed decisions in drug development and chemical safety assessment.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

-

Chikkanna, A. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies. [Link]

-

Al-Warhi, T., et al. (2021). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

-

Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from Biologi website. [Link]

-

Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]

-

Creative Bioarray. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from Creative Bioarray. [Link]

-

MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from MDPI. [Link]

-

CDC. (n.d.). Lactate Dehydrogenase (LDH) | Laboratory Procedure Manual. Retrieved from CDC. [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from G-Biosciences. [Link]

-

BioAssay Systems. (n.d.). Lactate Dehydrogenase. Retrieved from BioAssay Systems. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI. [Link]

-

iMedPub. (2026). Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides. Retrieved from iMedPub. [Link]

-

PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from PharmaLegacy. [Link]

-

Valiathan, C., et al. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. [Link]

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). PMC. [Link]

-

SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from SciELO. [Link]

-

Tecnomedica Tepuy. (n.d.). Lactate Dehydrogenase Assay Kit (LDH). Retrieved from Tecnomedica Tepuy. [Link]

-

Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from Lifescience Global. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). SpringerLink. [Link]

-

Bigolin, A., et al. (2020). Effect of new sulfonamide derivatives on hematological tumor cells and non-tumor cells. ResearchGate. [Link]

-

RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from RSC Publishing. [Link]

-

Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Retrieved from Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

-

Mol Cancer Ther. (2004). In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity. Retrieved from SciSpace. [Link]

-

Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. (n.d.). Retrieved from a university website. [Link]

-

MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Retrieved from MSD Veterinary Manual. [Link]

-

Britannica. (2026). Sulfonamide. Retrieved from Britannica. [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. Retrieved from MSD Manual Professional Edition. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 3. lifescienceglobal.com [lifescienceglobal.com]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imedpub.com [imedpub.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. wwwn.cdc.gov [wwwn.cdc.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. biologi.ub.ac.id [biologi.ub.ac.id]

- 15. clyte.tech [clyte.tech]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bioassaysys.com [bioassaysys.com]

- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial activity screening of N,4-Dimethylpentane-2-sulfonamide

Application Note: Antimicrobial Characterization of N,4-Dimethylpentane-2-sulfonamide

Abstract & Scope

This application note details the protocol for the physicochemical characterization and antimicrobial screening of This compound , a novel aliphatic sulfonamide derivative. Unlike classical aryl-sulfonamide antibiotics (e.g., sulfamethoxazole) which mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), this compound features a branched alkyl backbone.

This guide addresses the specific challenges of screening non-aromatic sulfonamides, including lipophilicity management, broth microdilution (BMD) according to CLSI M07 standards, and mechanistic validation via folate rescue assays.

Compound Characterization & Preparation

Structural Analysis

-

IUPAC Name: this compound

-

Molecular Formula:

-

Key Feature: The compound lacks the aniline (phenylamine) ring typical of clinical sulfa drugs.

-